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Compound of Interest

Compound Name: 3-(Carboxymethoxy)benzoic acid

Cat. No.: B179843

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 3-
(Carboxymethoxy)benzoic acid. Due to the limited availability of published experimental
spectra for 3-(Carboxymethoxy)benzoic acid, this document presents predicted data and
data from its close structural analog, 3-methoxybenzoic acid, for comparative purposes. The
structural difference is the substitution of a methyl group in 3-methoxybenzoic acid with a
carboxymethyl group (-CH2COOH) in the target compound. This guide includes comprehensive
tables of spectroscopic data, detailed experimental protocols for acquiring such data, and a
workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the expected and comparative spectroscopic data for 3-
(Carboxymethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The *H NMR spectrum provides information about the chemical environment of hydrogen
atoms in a molecule. For 3-(Carboxymethoxy)benzoic acid, we would expect to see signals
for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic
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protons of the two carboxyl groups. The chemical shifts are influenced by the electron-
withdrawing nature of the carboxylic acid and ether functionalities.

Data presented below for 3-methoxybenzoic acid is for comparative purposes.

Table 1: *H NMR Spectral Data

Predicted Chemical Shift (d) _ _ ]
Comparative Chemical Shift

for 3-
Proton Assignment . (0) for 3-Methoxybenzoic
(Carboxymethoxy)benzoic )
. Acid (ppm)
acid (ppm)
Ar-H 7.2-7.8 71-7.7
-OCHz- ~4.7 N/A
-OCHs N/A ~3.8
-COOH 10.0 - 13.0 (broad) 11.0 - 13.0 (broad)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Data for 3-methoxybenzoic acid is provided for comparison.

Table 2: 13C NMR Spectral Data
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Predicted Chemical Shift (d)

Comparative Chemical Shift
for 3-

Carbon Assignment ) () for 3-Methoxybenzoic
(Carboxymethoxy)benzoic .
. Acid (ppm)
acid (ppm)
C=0 (benzoic acid) ~167 ~167
C=0 (carboxymethoxy) ~170 N/A
Ar-C (quaternary) 120 - 160 130 - 160
Ar-CH 115- 135 114 - 130
-OCHa- ~65 N/A
-OCHs N/A ~55

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The IR spectrum of 3-(Carboxymethoxy)benzoic acid is
expected to show characteristic absorptions for the O-H and C=0 bonds of the carboxylic
acids, the C-O bond of the ether, and the C=C bonds of the aromatic ring.

Table 3: IR Spectral Data

Expected Comparative
Wavenumber (cm~1)  Wavenumber (cm?2)
Functional Group Vibrational Mode for 3- for 3-
(Carboxymethoxy)be  Methoxybenzoic
nzoic acid Acid
Carboxylic Acid O-H stretch 2500-3300 (broad) 2500-3300 (broad)[1]
Carboxylic Acid C=0 stretch 1680-1720 (strong) 1680-1720 (strong)[1]
Aromatic Ring C=C stretch 1450-1600 1450-1600
Ether C-O stretch 1000-1300 1000-1300
Aromatic Ring C-H stretch 3000-3100 3000-3100
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition. The
molecular weight of 3-(Carboxymethoxy)benzoic acid is 196.16 g/mol .

Table 4: Mass Spectrometry Data

Expected Value for 3- _
Comparative Value for 3-

Parameter (Carboxymethoxy)benzoic _ _
. Methoxybenzoic Acid
acid
Molecular Formula CoHsOs CsHsO3[2][3][4]
Molecular Weight 196.0372 (exact mass) 152.0473 (exact mass)[2][3][4]
[M]+ (Molecular lon) m/z 196 m/z 152[3][4]

m/z 137 ((M-COOH-H]*), miz  m/z 135 ([M-OHJ*), m/z 107

Key Fragment lons
121 ([M-CH2COOH]*) (IM-COOH]*)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic acid
like 3-(Carboxymethoxy)benzoic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube. The choice of solvent is
critical to avoid signal overlap with the analyte.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Integrate the peaks to determine the relative number of protons.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200
ppm).

o Alarger number of scans is usually required due to the low natural abundance of 13C.

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
IS obtained.

o Place the powder in a pellet press and apply pressure to form a thin, transparent KBr
pellet.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[¢]

The final spectrum is reported in terms of transmittance or absorbance versus
wavenumber.
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Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to
induce vaporization.

« lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV) in the ion source. This process creates a positively charged molecular
ion and various fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: An electron multiplier or other detector records the abundance of each ion. The
resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Carboxymethoxy)benzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179843#spectroscopic-data-for-3-carboxymethoxy-
benzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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